3'-Chloro-3,3-dimethylbutyrophenone
Overview
Description
3’-Chloro-3,3-dimethylbutyrophenone is an organic compound with the molecular formula C12H15ClO. It is a chlorinated derivative of butyrophenone, characterized by the presence of a chlorine atom at the 3’ position and two methyl groups at the 3 position of the butyrophenone structure. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-3,3-dimethylbutyrophenone typically involves the chlorination of 3,3-dimethylbutyrophenone. One common method is the reaction of 3,3-dimethylbutyrophenone with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of 3’-Chloro-3,3-dimethylbutyrophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-3,3-dimethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in aqueous or organic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted butyrophenone derivatives.
Scientific Research Applications
3’-Chloro-3,3-dimethylbutyrophenone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to produce various derivatives and intermediates.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3’-Chloro-3,3-dimethylbutyrophenone involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and the methyl groups influence the compound’s reactivity and binding affinity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-3-methylbutyrophenone
- 3,3-Dimethylbutyrophenone
- 3-Chlorobutyrophenone
Uniqueness
3’-Chloro-3,3-dimethylbutyrophenone is unique due to the presence of both chlorine and two methyl groups, which confer distinct chemical and physical properties. These structural features influence its reactivity, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3,3-dimethylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-12(2,3)8-11(14)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDXGLXULDGAJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642387 | |
Record name | 1-(3-Chlorophenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70048-88-3 | |
Record name | 1-(3-Chlorophenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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